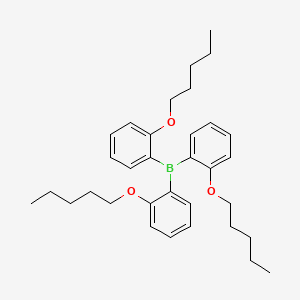
Tetrapropylenephenyl phenyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrapropylenephenyl phenyl ether is an organic compound belonging to the class of ethers. Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups. This compound is notable for its unique structure, which includes a phenyl group and a tetrapropylenephenyl group connected via an oxygen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The most common method for synthesizing ethers, including tetrapropylenephenyl phenyl ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) or silver oxide (Ag_2O) .
Industrial Production Methods
Industrial production of ethers often involves the sulfuric-acid-catalyzed reaction of alcohols. This method is limited to primary alcohols due to the tendency of secondary and tertiary alcohols to dehydrate and form alkenes .
Analyse Des Réactions Chimiques
Types of Reactions
Ethers, including tetrapropylenephenyl phenyl ether, are generally unreactive towards most reagents, making them excellent solvents. they can undergo cleavage reactions, particularly in the presence of strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). These reactions typically proceed via S_N2 or S_N1 mechanisms, depending on the substituents attached to the ether .
Common Reagents and Conditions
Acidic Cleavage: Ethers can be cleaved by strong acids such as HBr or HI, resulting in the formation of alcohols and alkyl halides.
Oxidation: Ethers can be oxidized under specific conditions, although this is less common due to their general stability.
Major Products
The major products of ether cleavage reactions are alcohols and alkyl halides. For example, the cleavage of this compound with HI would yield tetrapropylenephenol and phenyl iodide.
Applications De Recherche Scientifique
Tetrapropylenephenyl phenyl ether has various applications in scientific research:
Chemistry: Used as a solvent in organic synthesis due to its stability and low reactivity.
Biology: Employed in the study of membrane proteins and other biological molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of lubricants, surfactants, and other industrial chemicals
Mécanisme D'action
The mechanism of action for tetrapropylenephenyl phenyl ether primarily involves its role as a solvent. Its molecular structure allows it to dissolve a wide range of organic compounds, facilitating various chemical reactions. The oxygen atom in the ether linkage can engage in hydrogen bonding with other molecules, enhancing its solubilizing properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl ether: A simple ether with two ethyl groups.
Anisole (methyl phenyl ether): An ether with a methoxy group attached to a phenyl ring.
Tetrahydrofuran (THF): A cyclic ether commonly used as a solvent in organic chemistry.
Uniqueness
Tetrapropylenephenyl phenyl ether is unique due to its bulky tetrapropylenephenyl group, which imparts distinct physical and chemical properties compared to simpler ethers. This bulkiness can influence its solubility, boiling point, and reactivity, making it suitable for specific applications where other ethers might not be effective .
Propriétés
Numéro CAS |
68938-96-5 |
|---|---|
Formule moléculaire |
C24H34O |
Poids moléculaire |
338.5 g/mol |
Nom IUPAC |
3-phenoxy-1,2,4,5-tetrapropylbenzene |
InChI |
InChI=1S/C24H34O/c1-5-12-19-18-20(13-6-2)23(15-8-4)24(22(19)14-7-3)25-21-16-10-9-11-17-21/h9-11,16-18H,5-8,12-15H2,1-4H3 |
Clé InChI |
KAEACMXWFSEKLP-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC(=C(C(=C1CCC)OC2=CC=CC=C2)CCC)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



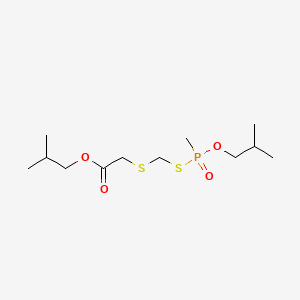
![4,4'-(9H,9'H-[3,3'-Bicarbazole]-9,9'-diyl)bis(N,N-diphenylaniline)](/img/structure/B13774984.png)


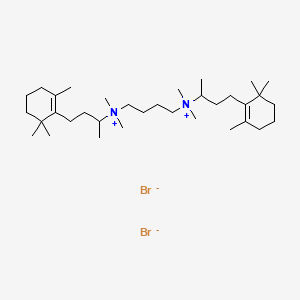

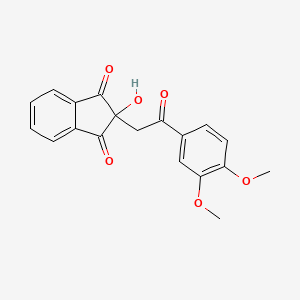



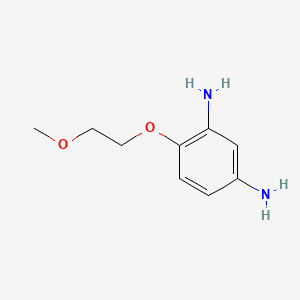
![7-Allyl-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13775058.png)
